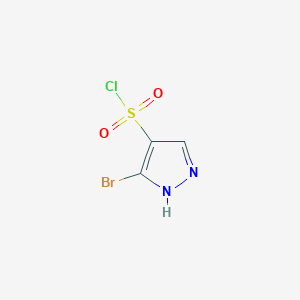

3-Bromo-1H-pyrazole-4-sulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrClN2O2S/c4-3-2(1-6-7-3)10(5,8)9/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMPBPQOYBZQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Chemical Synthesis of 3 Bromo 1h Pyrazole 4 Sulfonyl Chloride and Precursors

Synthetic Pathways to the Pyrazole (B372694) Scaffold

The pyrazole core is a fundamental heterocyclic structure found in many biologically active compounds. Its synthesis is a well-established area of organic chemistry, with several robust methods available for constructing the ring system. These methods can be broadly categorized into cyclocondensation reactions, cycloaddition methodologies, and transition metal-catalyzed syntheses. The choice of method often depends on the desired substitution pattern on the pyrazole ring and the availability of starting materials.

Cyclocondensation Approaches for Pyrazole Ring Formation

Cyclocondensation reactions are the most traditional and widely used methods for synthesizing the pyrazole ring. These reactions involve the formation of the five-membered ring by combining a 1,3-dielectrophilic component with a hydrazine-based nucleophile, effectively building the C-C-C and N-N fragments of the ring in a single step.

The classical and most common approach to pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgnih.gov This method is straightforward and provides a rapid route to polysubstituted pyrazoles. mdpi.commdpi.com The reaction between a β-diketone and a hydrazine (B178648) derivative can, however, lead to the formation of a mixture of two regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. mdpi.comnih.gov

Table 1: Examples of Knorr Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Key Feature | Reference |

|---|---|---|---|

| β-Diketones | Hydrazine Derivatives | Classic method, can produce regioisomeric mixtures. | mdpi.comnih.gov |

| In situ generated 1,3-Diketones (from ketones and acid chlorides) | Hydrazine | One-pot synthesis, good to excellent yields. | beilstein-journals.orgmdpi.com |

| 1,5-Diaryl-1,3,5-pentanetriones | Hydrazines | Combines Knorr pyrazole synthesis with Fischer indole (B1671886) synthesis. | beilstein-journals.org |

A significant challenge in the Knorr synthesis is controlling the regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. To address this, various strategies have been developed to achieve regioselective synthesis under mild conditions. One effective approach involves the use of aprotic dipolar solvents like N,N-dimethylacetamide instead of traditional protic solvents such as ethanol. nih.gov This change in solvent can significantly favor the formation of one regioisomer over the other, particularly in the reaction of aryl hydrazines with fluorinated 1,3-diketones. nih.gov

Furthermore, efficient copper-catalyzed condensation reactions have been developed that proceed at room temperature under acid-free conditions, offering a mild and rapid route to pyrazoles. organic-chemistry.org Another innovative method for achieving regioselectivity involves the in situ generation of a protected hydrazine, such as 1-formyl-1-methylhydrazine, which then reacts with a β-ketoester. The subsequent intramolecular condensation proceeds with high regiocontrol. beilstein-journals.org

Table 2: Methods for Regioselective Pyrazole Synthesis

| Method | Key Reactants | Conditions | Advantage | Reference |

|---|---|---|---|---|

| Solvent-Controlled Condensation | Aryl hydrazine hydrochloride, 1,3-diketones | N,N-dimethylacetamide (aprotic dipolar solvent) | High regioselectivity (e.g., 98:2 ratio). | nih.gov |

| Copper-Catalyzed Condensation | Not specified | Room temperature, acid-free | Mild conditions, short reaction time. | organic-chemistry.org |

| In Situ Hydrazine Generation | Methylhydrazine, ethyl formate, β-ketoesters | One-pot procedure | Produces triply substituted pyrazoles regioselectively. | beilstein-journals.org |

Multicomponent reactions (MCRs) have gained significant popularity for the synthesis of complex pyrazole derivatives in a single, efficient step. mdpi.comnih.gov These reactions combine three or more starting materials in a one-pot process, adhering to the principles of pot, atom, and step economy (PASE). mdpi.comnih.gov MCRs offer a powerful tool for building molecular diversity and are highly valued in medicinal and pharmaceutical chemistry. mdpi.comnih.gov

A common MCR strategy involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. rsc.org For example, a four-component reaction can yield highly substituted pyrano[2,3-c]pyrazoles. beilstein-journals.org Another approach uses a three-component reaction of aldehydes, β-ketoesters, and hydrazines, often facilitated by a catalyst, to produce pyrazole-4-carboxylates. beilstein-journals.org These methods are notable for their operational simplicity and ability to generate structurally diverse pyrazoles in good to excellent yields. beilstein-journals.orgacs.org

Cycloaddition Methodologies for Pyrazole Ring Construction

1,3-Dipolar cycloaddition is another fundamental and powerful strategy for the synthesis of the pyrazole ring. tandfonline.com This method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, most commonly an alkyne or an alkyne equivalent. rsc.orgnih.gov This approach offers a high degree of control over the substitution pattern and is often highly regioselective.

The reaction of diazo compounds with alkynes can proceed simply by heating, and in the case of α-diazocarbonyl substrates, the reaction can be conducted under solvent-free conditions to afford pyrazoles in high yields. rsc.org Nitrile imines, which can be generated in situ from hydrazonoyl halides, also react readily with alkynes and alkyne surrogates. organic-chemistry.orgnih.gov The use of alkyne surrogates, such as substituted bromoalkenes, can circumvent issues related to alkyne preparation and improve the regioselectivity of the cycloaddition. nih.gov

Transition Metal-Catalyzed Pyrazole Syntheses

Transition metal catalysis has emerged as a sophisticated tool for the synthesis and functionalization of pyrazoles. These methods offer novel pathways to pyrazole derivatives that may be difficult to access through traditional condensation or cycloaddition reactions. researchgate.net Transition metals can catalyze the formation of the pyrazole ring itself or be used to directly functionalize a pre-formed pyrazole ring through C-H activation. researchgate.netrsc.org

For instance, copper catalysis can be used to form C-N bonds in a one-pot fashion, enabling the N-functionalization of pyrazoles. beilstein-journals.org A protocol involving the reaction of enaminones, hydrazine, and aryl halides under copper catalysis allows for the synthesis of 1,3-substituted pyrazoles. beilstein-journals.org Other metals like palladium, rhodium, and iron have also been employed in pyrazole synthesis. organic-chemistry.orgrsc.org Palladium-catalyzed coupling reactions, for example, are used to form N-arylpyrazoles from pyrazole derivatives and aryl triflates. organic-chemistry.org These methods provide direct access to a wide range of functionalized pyrazoles in a single step, avoiding the need for pre-functionalized starting materials. rsc.org

Copper-Catalyzed Approaches

Copper catalysis offers an economical and versatile method for pyrazole synthesis. rsc.orgnih.gov These catalysts are effective in forming the crucial C-N and N-N bonds of the pyrazole core and are generally less sensitive to air and light compared to other transition metals. nih.gov

One notable strategy involves a copper-catalyzed relay oxidation or cascade reaction of oxime acetates, amines, and aldehydes. rsc.org This process facilitates the formation of multiple bonds (C-C, C-N, and N-N) in a sequence to first produce pyrazolines, which are then dehydrogenated to pyrazoles. rsc.org The use of copper as a catalyst with an oxidant like O2 makes this approach atom- and step-economical. rsc.org Another method is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which proceeds through the formation of a hydrazonyl radical followed by cyclization. organic-chemistry.org Researchers have also reported the synthesis of pyrazole ligands through the reaction of pyrazole with bromo-substituted naphthalene (B1677914) in a KOH/DMSO system using a Cu catalyst. nih.gov

Further advancements include the copper-catalyzed sydnone-alkyne cycloaddition reaction, which provides a robust, one-pot procedure for constructing 1,4-disubstituted pyrazoles from arylglycines. organic-chemistry.org Additionally, an efficient condensation reaction between hydrazines and 1,3-diketones can be catalyzed by copper at room temperature, yielding pyrazoles in a short reaction time without the need for acid. organic-chemistry.orgnih.gov

Table 1: Examples of Copper-Catalyzed Pyrazole Synthesis

| Reactants | Catalyst System | Product Type | Key Features |

| Oxime acetates, amines, aldehydes | Copper catalyst / O2 | 1,3- and 1,3,4-substituted pyrazoles | Relay oxidation, cascade reaction rsc.org |

| β,γ-Unsaturated hydrazones | Copper catalyst / Aerobic | Polysubstituted pyrazoles | Radical formation and cyclization organic-chemistry.org |

| Hydrazine, 1,3-diketones | Copper catalyst | Substituted pyrazoles | Acid-free, room temperature condensation organic-chemistry.orgnih.gov |

| Phenylhydrazones, dialkyl ethylenedicarboxylates | Copper catalyst | Polysubstituted pyrazoles | Tolerates a range of functionalities organic-chemistry.orgnih.gov |

Palladium-Catalyzed Ring-Opening and Coupling Reactions

Palladium catalysis is a powerful tool for constructing complex molecular architectures, including substituted pyrazoles. These methods often involve cross-coupling reactions to form C-N bonds, which are fundamental to the pyrazole ring system. acs.org

A specific and innovative approach is the palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones. organic-chemistry.orgdntb.gov.uaresearchgate.net This protocol provides an alternative pathway for synthesizing various polysubstituted pyrazoles with a broad substrate scope. organic-chemistry.orgdntb.gov.ua The reaction is optimized using catalysts like Pd(OAc)2 in the presence of additives such as CsF and K2S2O8. organic-chemistry.org This transformation enriches the chemical utility of 2H-azirines for creating nitrogen-containing heterocycles. dntb.gov.uaresearchgate.net

Palladium-catalyzed C-N cross-coupling reactions are widely applied in process chemistry and the synthesis of natural products. acs.org For pyrazole synthesis, these reactions can be used for N-arylation, attaching aryl groups to the nitrogen atoms of the pyrazole ring. organic-chemistry.org For instance, the coupling of aryl triflates with pyrazole derivatives using a specific phosphine (B1218219) ligand (tBuBrettPhos) effectively yields N-arylpyrazoles. organic-chemistry.org These coupling reactions are crucial for creating the precursors needed for more complex derivatives like 3-Bromo-1H-pyrazole-4-sulfonyl chloride.

Iron-Catalyzed Routes

Iron catalysts have emerged as a cost-effective and environmentally benign alternative to noble metals for pyrazole synthesis. researchgate.netresearchgate.net These methods offer high regioselectivity in the formation of substituted pyrazoles from readily available starting materials. organic-chemistry.orgresearchgate.net

A key iron-catalyzed route involves the reaction of diarylhydrazones with vicinal diols. organic-chemistry.orgresearchgate.net This method is practical, demonstrates a wide substrate scope, and allows for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles. organic-chemistry.orgresearchgate.net The reaction proceeds via a cyclization mechanism under ligand-free conditions, often using ferric nitrate (B79036) as the catalyst. researchgate.net Another approach involves the reaction of aryl and vinyl azides with ketone or methyl oxime substituents, catalyzed by iron(II) bromide, to form pyrazoles through N-N bond formation. researchgate.net The use of iron provides a sustainable pathway for accessing these important heterocyclic compounds. researchgate.netresearchgate.net

Directed Bromination Strategies for Pyrazole Rings

The introduction of a bromine atom onto the pyrazole ring is a critical step in synthesizing compounds like this compound. The challenge lies in controlling the position of bromination, with the C-4 position being of particular synthetic importance.

Regioselective Bromination at the C-4 Position of Pyrazoles

Achieving regioselective bromination at the C-4 position of the pyrazole ring is essential for the synthesis of specific isomers. The reactivity of the pyrazole ring towards electrophilic substitution is influenced by the substituents already present. Direct bromination of pyrazole often requires specific reagents and conditions to favor substitution at the C-4 position over other positions. jmcs.org.mx

Various brominating agents have been utilized, including N-bromosuccinimide (NBS) and elemental bromine. jmcs.org.mx The choice of solvent and catalyst can significantly influence the outcome. For instance, the reaction of 1,3-diketones with arylhydrazines can be followed by a bromination step, and under the right catalytic conditions, this leads specifically to 4-bromopyrazole derivatives. jmcs.org.mxredalyc.orgresearchgate.net The selectivity is often rationalized by the stability of the intermediate Wheland complex formed during the electrophilic attack.

Electrocatalytic Bromination Techniques

Electrochemical methods offer a green and efficient alternative for the halogenation of pyrazoles. researchgate.net Electrocatalytic bromination can be performed under mild conditions without the need for hazardous chemical reagents or catalysts. researchgate.net

In a typical setup, constant-current electrolysis is conducted in a simple undivided electrochemical cell. researchgate.net Anodic oxidation of a bromide salt, such as NaBr or KBr, generates bromine (Br2) in situ. researchgate.net This electrochemically generated bromine then acts as the electrophile, reacting with the pyrazole substrate to yield brominated products. researchgate.net Studies have shown that this technique can be used for the electrosynthesis of 4-bromosubstituted pyrazoles. researchgate.net The presence of donor substituents (like methyl or ethyl groups) on the pyrazole ring has been shown to facilitate the bromination process. researchgate.net

One-Pot Regioselective Methods for 4-Bromopyrazole Derivatives

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. Several one-pot protocols have been developed for the regioselective synthesis of 4-bromopyrazole derivatives. jmcs.org.mxredalyc.orgresearchgate.netscielo.org.mx

An effective method involves the reaction of 1,3-diketones, arylhydrazines, and a brominating agent in the presence of a catalyst, all in a single reaction vessel. jmcs.org.mxredalyc.orgresearchgate.net One such protocol uses N-bromosaccharin as the bromine source and silica (B1680970) gel-supported sulfuric acid as a heterogeneous catalyst under solvent-free conditions. jmcs.org.mxredalyc.orgresearchgate.netscielo.org.mx This approach has been shown to produce a variety of 4-bromo-1,3,5-trisubstituted pyrazoles in excellent yields. jmcs.org.mxresearchgate.net The reaction is applicable to both symmetrical and unsymmetrical 1,3-diketones. jmcs.org.mxresearchgate.net

Table 2: One-Pot Synthesis of 4-Bromo-3,5-dimethyl-N-arylpyrazoles

| Arylhydrazine Substituent (Aryl group) | Product Yield | Reference |

| Phenyl | 95% | jmcs.org.mx |

| 4-Chlorophenyl | 92% | jmcs.org.mx |

| 4-Methylphenyl | 94% | jmcs.org.mx |

| 4-Nitrophenyl | 90% | jmcs.org.mx |

This method's efficiency, use of a stable and reusable catalyst, and solvent-free conditions make it an environmentally friendly approach to accessing 4-bromopyrazole precursors. researchgate.net

Formation of the Sulfonyl Chloride Moiety on Pyrazole Scaffolds

The introduction of a sulfonyl chloride group at the C4 position of the pyrazole ring is a critical transformation. Several key methodologies are employed for this purpose, each with its own set of reagents and reaction conditions.

Sulfonylation Using Chlorosulfonic Acid and Thionyl Chloride

A common and effective method for the direct chlorosulfonylation of pyrazoles involves the use of chlorosulfonic acid, often in combination with thionyl chloride. This approach is particularly effective for pyrazoles that are activated towards electrophilic substitution. The reaction typically proceeds by treating the pyrazole substrate with an excess of chlorosulfonic acid. The addition of thionyl chloride can facilitate the conversion of the initially formed sulfonic acid to the desired sulfonyl chloride. For instance, the sulfonylation of 3,5-dimethyl-1H-pyrazole has been successfully achieved using a mixture of chlorosulfonic acid and thionyl chloride in a chloroform (B151607) solvent at elevated temperatures, resulting in a high yield of the corresponding pyrazole-4-sulfonyl chloride. nih.gov

The reaction conditions, such as temperature and the ratio of reagents, can be optimized to maximize the yield and minimize the formation of byproducts.

Table 1: Sulfonylation of Pyrazole Derivatives Using Chlorosulfonic Acid and Thionyl Chloride

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|

This table is generated based on data for analogous compounds and represents a potential synthetic route.

Sandmeyer Chlorosulfonylation for Heterocyclic Sulfonyl Chlorides

The Sandmeyer reaction offers a versatile route to sulfonyl chlorides from heterocyclic amines. organic-chemistry.orgresearchgate.netorganic-chemistry.orgnih.gov This method involves the diazotization of a 4-aminopyrazole derivative, followed by treatment with sulfur dioxide in the presence of a copper(I) chloride catalyst. This approach is particularly useful for introducing the sulfonyl chloride group onto a pre-functionalized pyrazole ring.

A modern variation of this reaction utilizes a stable sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in the presence of a copper catalyst and a chloride source. organic-chemistry.org This method avoids the direct handling of gaseous sulfur dioxide and can be performed under milder conditions. The scalability of this method has been demonstrated, with the potential for high-yield synthesis of heterocyclic sulfonyl chlorides. organic-chemistry.org

Oxidative Chlorination Methods for Sulfonyl Chloride Generation

Oxidative chlorination provides an alternative pathway to sulfonyl chlorides, typically starting from a corresponding thiol or disulfide precursor. Various oxidizing agents and chlorine sources can be employed for this transformation. This method avoids the use of harsh reagents like chlorosulfonic acid. A continuous flow, metal-free protocol has been developed for the synthesis of sulfonyl chlorides from thiols and disulfides using nitric acid, hydrochloric acid, and oxygen.

Integrated Synthetic Routes to this compound

The synthesis of this compound requires the strategic combination of bromination and chlorosulfonylation of the pyrazole ring. These transformations can be carried out in a sequential manner or, in some cases, integrated into a one-pot procedure.

Sequential Functionalization Approaches

A logical and common strategy for the synthesis of this compound involves a stepwise functionalization of the pyrazole core. This approach allows for better control over the regioselectivity of each reaction.

A plausible sequential route could begin with the synthesis of 3-bromopyrazole. One method to achieve this involves the reaction of pyrazole with a brominating agent such as potassium dichromate in the presence of hydrobromic acid. guidechem.com Once 3-bromopyrazole is obtained, the next step is the introduction of the sulfonyl chloride group at the 4-position. This can be accomplished via direct chlorosulfonylation using chlorosulfonic acid and thionyl chloride, as described in section 2.3.1.

Another sequential approach could involve the synthesis of a 4-amino-3-bromopyrazole intermediate. This intermediate could then undergo a Sandmeyer chlorosulfonylation reaction (see section 2.3.2) to yield the final product. A Chinese patent describes a multi-step synthesis starting from 3-aminocrotononitrile, which undergoes cyclization, bromination, and oxidation to form a brominated pyrazole carboxylic acid, illustrating a sequential functionalization pathway on the pyrazole ring. google.com

Table 2: Potential Sequential Synthesis Route for this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Bromination | 1H-Pyrazole | K₂Cr₂O₇, HBr, 5-15°C | 3-Bromo-1H-pyrazole |

This table outlines a hypothetical, albeit chemically reasonable, sequential synthesis based on known reactions for each step.

One-Pot Synthetic Methodologies

One-pot syntheses offer advantages in terms of efficiency, reduced waste, and shorter reaction times by combining multiple reaction steps in a single reaction vessel without the isolation of intermediates. While a specific one-pot synthesis for this compound is not widely documented, the principles of multicomponent reactions could be applied.

A hypothetical one-pot approach could involve the simultaneous or sequential addition of brominating and chlorosulfonylating agents to a pyrazole precursor. However, controlling the regioselectivity of both reactions in a single pot would be a significant challenge. The development of such a method would require careful optimization of reaction conditions, including the choice of reagents, solvents, and temperature. One-pot syntheses of various substituted pyrazoles have been reported, demonstrating the feasibility of multicomponent approaches in pyrazole chemistry. researchgate.networldresearchersassociations.comosi.lvrsc.org

Mechanistic Investigations of Reactions Involving 3 Bromo 1h Pyrazole 4 Sulfonyl Chloride

Nucleophilic Reactions at the Sulfonyl Center

The sulfonyl chloride group in 3-bromo-1H-pyrazole-4-sulfonyl chloride is a key reactive site, readily undergoing nucleophilic attack. This reactivity is central to the synthesis of a wide array of sulfonamide derivatives, which are of significant interest in medicinal chemistry.

Mechanisms of Sulfonamide Formation with Amines

The formation of sulfonamides from this compound and amines proceeds through a nucleophilic acyl substitution-like mechanism. The reaction is typically carried out in the presence of a base in an aprotic solvent. rsc.orgcbijournal.com Primary and secondary amines are effective nucleophiles in this transformation. cbijournal.com

The proposed mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the elimination of a chloride ion and a proton, facilitated by the base, leads to the formation of the stable sulfonamide product. rsc.org Microwave irradiation has been shown to activate the sulfonyl chloride, making the sulfonyl group more susceptible to nucleophilic attack by the amine, thus accelerating the reaction. rsc.org

The general scheme for this reaction is as follows:

Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.

Step 2: Formation of a Tetrahedral Intermediate. This attack results in the formation of a transient, unstable tetrahedral intermediate.

Step 3: Elimination. The intermediate collapses, expelling the chloride ion as a good leaving group. A base present in the reaction mixture then removes a proton from the nitrogen atom to yield the final sulfonamide.

This process is highly efficient for producing a diverse range of sulfonamide derivatives. nih.gov The reactivity of the amine nucleophile can vary depending on the substituents attached to it. cbijournal.com

Comparative Reactivity Studies with Various Nucleophiles

The sulfonyl chloride moiety of this compound can react with a variety of nucleophiles beyond amines, including alcohols and thiols. However, the reactivity differs significantly among these nucleophiles.

In general, sulfur nucleophiles, such as thiolates (the conjugate bases of thiols), are more potent nucleophiles than their oxygen-containing counterparts like alkoxides. masterorganicchemistry.comlibretexts.org This enhanced nucleophilicity is attributed to the greater polarizability of the larger sulfur atom. masterorganicchemistry.com Consequently, reactions with thiols to form thiosulfonates are often faster than reactions with alcohols to form sulfonate esters under similar conditions.

Alcohols react with sulfonyl chlorides to produce sulfonate esters. This reaction is analogous to the formation of sulfonamides from amines. The reaction of acid chlorides with alcohols is a common method for synthesizing esters, and a similar principle applies here. chemistrysteps.com

The relative reactivity of sulfonyl chlorides with different nucleophiles is a critical consideration in synthetic chemistry, allowing for the selective formation of desired products. While sulfonyl chlorides are highly reactive, sulfonyl fluorides are also used and exhibit different reactivity profiles; sulfonyl chlorides are generally more reactive in nucleophilic substitution reactions. enamine.netnih.gov

Interactive Data Table: Reactivity of Nucleophiles with Sulfonyl Chlorides

| Nucleophile Type | Example Nucleophile | Product | General Reactivity |

| Amine | Primary/Secondary Amine | Sulfonamide | High |

| Alcohol | Alcohol | Sulfonate Ester | Moderate |

| Thiol | Thiol | Thiosulfonate | High |

Analysis of Intermediate Species in Sulfonyl Chloride Reactivity

The reactions of sulfonyl chlorides with nucleophiles proceed through short-lived, high-energy intermediates. The key intermediate in sulfonamide and sulfonate ester formation is a pentacoordinate, tetrahedral species formed upon the initial attack of the nucleophile on the sulfur atom. rsc.org

While direct observation of these intermediates is challenging due to their transient nature, their existence is supported by kinetic studies and computational analysis. nih.gov In some cases of nucleophilic aromatic substitution, related intermediates, known as Meisenheimer complexes, have been isolated and characterized, providing strong evidence for a stepwise mechanism. youtube.com

The stability of the tetrahedral intermediate can be influenced by the nature of the nucleophile and the substituents on the pyrazole (B372694) ring. Electron-withdrawing groups can stabilize the developing negative charge in the intermediate, potentially accelerating the reaction. The subsequent collapse of this intermediate to expel the chloride ion is typically a rapid process.

Reactivity of the Bromine Substituent on the Pyrazole Ring

The bromine atom attached to the pyrazole ring of this compound offers another site for chemical modification, distinct from the sulfonyl chloride group.

Nucleophilic Aromatic Substitution on Bromopyrazole

The bromine atom on the pyrazole ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNA) mechanism. masterorganicchemistry.com In this type of reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. youtube.commasterorganicchemistry.com The presence of the electron-withdrawing sulfonyl chloride group can activate the pyrazole ring towards nucleophilic attack, making such substitutions more feasible.

The SNA mechanism typically involves two steps:

Nucleophilic Attack: The nucleophile adds to the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer-like complex. youtube.com

Loss of the Leaving Group: The aromaticity is restored by the expulsion of the bromide ion.

The rate of nucleophilic aromatic substitution is influenced by the nature of the leaving group, the nucleophile, and the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

Metalation and Subsequent Trapping Reactions at Brominated Sites

A powerful strategy for functionalizing the brominated position of the pyrazole ring is through metalation, followed by reaction with an electrophile. This typically involves a halogen-metal exchange reaction. For instance, treatment of a bromopyrazole derivative with an organolithium reagent, such as n-butyllithium, can lead to the formation of a lithiated pyrazole intermediate. rsc.org

This highly reactive organolithium species can then be "trapped" by a variety of electrophiles, allowing for the introduction of a wide range of functional groups at the C-3 position of the pyrazole ring. This two-step sequence provides a versatile method for creating more complex pyrazole derivatives. nih.gov

For example, a lithiated pyrazole can react with:

Aldehydes or ketones to form alcohols.

Carbon dioxide to yield a carboxylic acid.

Alkyl halides to introduce alkyl groups.

This methodology has been successfully applied to the synthesis of various substituted pyrazoles. rsc.orgnih.gov

Cross-Coupling Chemistry at the Bromine Position

The bromine atom located at the C3 position of the this compound ring is a key functional group that allows for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions. jocpr.com These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds. jocpr.com The reactivity of the C-Br bond is significantly influenced by the electron-withdrawing properties of both the pyrazole ring and the adjacent sulfonyl chloride group.

Among the most utilized of these transformations is the Suzuki-Miyaura coupling. jocpr.com This reaction facilitates the formation of a carbon-carbon bond between the pyrazole and an aryl or vinyl group. organic-chemistry.org It is typically carried out using a palladium catalyst and a base to react the bromo-pyrazole with an organoboron compound, such as a boronic acid. organic-chemistry.orgnih.gov The specific choice of catalyst and reaction conditions is critical for achieving a high yield of the desired 3-aryl-1H-pyrazole-4-sulfonyl chloride product.

Another significant cross-coupling reaction is the Sonogashira coupling, which introduces an alkyne functional group onto the pyrazole ring. wikipedia.org This reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst and a base to couple the bromo-pyrazole with a terminal alkyne. wikipedia.orgorganic-chemistry.org The resulting 3-alkynyl-1H-pyrazole-4-sulfonyl chlorides are valuable intermediates in organic synthesis. The Sonogashira reaction is known for its reliability in forming C(sp²)-C(sp) bonds and can often be performed under mild conditions. nih.govlibretexts.org

The Heck reaction offers a method for the vinylation of the pyrazole ring, forming a new carbon-carbon bond between the bromo-pyrazole and an alkene. wikipedia.orgnih.gov This transformation is catalyzed by a palladium complex in the presence of a base. wikipedia.org The development of this reaction was a significant achievement in organic chemistry, recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org

Other palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, provide pathways for the formation of carbon-nitrogen bonds. mit.edulibretexts.org Although potentially less common for this specific substrate, these reactions further expand the synthetic utility of this compound by enabling the introduction of a wide range of nitrogen-containing functional groups.

| Coupling Reaction | Reagent | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst / Base | 3-Aryl-1H-pyrazole-4-sulfonyl chloride |

| Sonogashira | Terminal alkyne | Pd catalyst / Cu(I) co-catalyst / Base | 3-Alkynyl-1H-pyrazole-4-sulfonyl chloride |

| Heck | Alkene | Pd catalyst / Base | 3-Alkenyl-1H-pyrazole-4-sulfonyl chloride |

| Buchwald-Hartwig | Amine | Pd catalyst / Ligand / Base | 3-Amino-1H-pyrazole-4-sulfonyl chloride |

Reactivity of the Pyrazole Heterocycle

Electrophilic Aromatic Substitution on Pyrazole Rings

The pyrazole ring is an aromatic heterocycle containing two nitrogen atoms. Its reactivity in electrophilic aromatic substitution is complex. Generally, the ring is considered electron-rich and susceptible to attack by electrophiles. However, the nitrogen atoms, particularly the pyridine-like nitrogen at the N2 position, exert an electron-withdrawing effect, which deactivates the ring compared to pyrrole.

In the specific case of this compound, the pyrazole ring is heavily substituted with two strong electron-withdrawing groups: the bromo substituent at the C3 position and the sulfonyl chloride group at the C4 position. These groups significantly reduce the electron density of the pyrazole ring, making it highly deactivated towards electrophilic aromatic substitution. Any potential electrophilic attack would most likely occur at the C5 position, which is the least deactivated carbon atom on the ring. However, due to the profound deactivating effects of the existing substituents, forcing such a reaction would require harsh conditions, and it is not a commonly employed synthetic strategy for this compound.

Influence of Substituents on Pyrazole Ring Electron Density and Reactivity

The electronic properties and reactivity of the pyrazole ring in this compound are largely dictated by its substituents.

Sulfonyl Chloride Group at C4: The sulfonyl chloride group is a powerful electron-withdrawing group. It deactivates the pyrazole ring to a significant extent through both strong inductive and resonance effects. This deactivation makes electrophilic substitution on the ring very difficult.

Pyrazole Nitrogens: The two nitrogen atoms are inherent features of the pyrazole ring and contribute to its electronic character. The N1-H is acidic and can be deprotonated to form a pyrazolate anion, which is significantly more electron-rich and reactive. The N2 nitrogen is basic and can be protonated, which would further deactivate the ring.

The combined influence of these substituents results in a highly electron-deficient pyrazole ring. This electronic characteristic makes the ring susceptible to nucleophilic attack under certain conditions and enhances the reactivity of the C-Br bond towards cross-coupling reactions, while simultaneously hindering electrophilic aromatic substitution.

Acylation and Other N-Functionalization Processes

The N1 position of the pyrazole ring in this compound is a primary site for functionalization. The proton attached to this nitrogen is acidic and can be readily removed by a base to generate a nucleophilic pyrazolate anion.

Acylation is a common N-functionalization reaction. By treating the compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base, an acyl group can be introduced at the N1 position. This is often done to protect the N-H group or to introduce further functionality into the molecule.

Alkylation at the N1 position is also a straightforward process. The use of an alkylating agent, like an alkyl halide, in the presence of a suitable base allows for the attachment of a variety of alkyl groups.

Arylation of the N1 position can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination, which forms a new C-N bond between the pyrazole nitrogen and an aryl group.

Other N-functionalization reactions include the addition of the N-H to isocyanates to form ureas, further demonstrating the versatility of this position for chemical modification.

| Reaction Type | Electrophile | Base (Typical) | Product Type |

|---|---|---|---|

| Acylation | Acyl chloride | Triethylamine (B128534) | N-Acyl-3-bromo-pyrazole-4-sulfonyl chloride |

| Alkylation | Alkyl halide | Potassium carbonate | N-Alkyl-3-bromo-pyrazole-4-sulfonyl chloride |

| Arylation | Aryl halide | Pd catalyst / Base | N-Aryl-3-bromo-pyrazole-4-sulfonyl chloride |

Ring Fragmentation and Rearrangement Pathways

The pyrazole ring is an aromatic and generally stable heterocyclic system. Ring fragmentation or rearrangement of this compound is not a common occurrence under typical synthetic conditions. The stability of the aromatic ring makes such transformations energetically unfavorable.

However, under forcing conditions such as high temperatures (thermolysis) or irradiation with light (photolysis), fragmentation of the pyrazole ring could potentially occur. Reaction with exceptionally strong nucleophiles or bases might also initiate ring-opening pathways, although such reactivity is not well-documented for this particular compound.

Rearrangements of substituted pyrazoles are known in heterocyclic chemistry, but they often require specific substitution patterns and reaction conditions to proceed. For this compound, the focus of its chemistry is predominantly on the reactions of its functional groups—the sulfonyl chloride, the bromine atom, and the N-H group—rather than on transformations of the pyrazole core itself.

Applications of 3 Bromo 1h Pyrazole 4 Sulfonyl Chloride in Advanced Organic Synthesis

Preparation of Pyrazole (B372694) Sulfonamide Derivatives

The primary and most direct application of 3-bromo-1H-pyrazole-4-sulfonyl chloride is in the synthesis of pyrazole-4-sulfonamides. The high reactivity of the sulfonyl chloride group towards nucleophiles, particularly amines, makes this transformation efficient and high-yielding.

The reaction of this compound with a diverse range of primary and secondary amines provides straightforward access to a library of N-substituted 3-bromo-1H-pyrazole-4-sulfonamides. This reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to quench the HCl byproduct. nih.gov The general scheme for this reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.

The scope of this reaction is broad, accommodating a wide variety of amines, including aliphatic, aromatic, and heterocyclic amines. This versatility allows for the introduction of various functional groups and structural motifs into the final molecule, making it a cornerstone for generating libraries of compounds for biological screening. For instance, reacting the sulfonyl chloride with amino pyrazoles can lead to the synthesis of molecules containing two pyrazole units linked by a sulfonamide bridge. researchgate.net

Table 1: Examples of Reaction Conditions for Pyrazole Sulfonamide Synthesis

| Amine Type | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| Primary Aliphatic | DIPEA | Dichloromethane | 25-30 °C | Good to Excellent |

| Secondary Aliphatic | DIPEA | Dichloromethane | 25-30 °C | Good to Excellent |

| Aromatic | Pyridine (B92270) | Pyridine | Room Temperature | Moderate to Good |

This table is illustrative and based on general procedures for sulfonamide synthesis. nih.gov

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at creating structurally diverse and complex small molecules from simple starting materials. nih.gov this compound is an ideal scaffold for DOS due to its two distinct points of reactivity. The initial reaction at the sulfonyl chloride group with a diverse set of amines can generate a first level of molecular diversity. The resulting library of 3-bromo-1H-pyrazole-4-sulfonamides can then be subjected to a second round of diversification by leveraging the bromine atom at the C3-position of the pyrazole ring.

This secondary functionalization can be achieved through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, which are known to be effective for C-Br bonds on electron-deficient heterocyclic systems. By employing a variety of coupling partners (e.g., boronic acids, alkenes, amines), a vast and structurally complex library of sulfonamide-linked heterocycles can be rapidly assembled. This dual-functionalization approach, starting from a single, readily available building block, epitomizes the principles of diversity-oriented synthesis.

Role as a Versatile Synthetic Intermediate

Beyond the direct synthesis of sulfonamides, this compound serves as a versatile intermediate for the construction of more complex and highly functionalized molecules. Its ability to introduce two key functionalities in a single step makes it a valuable tool for medicinal and materials chemistry.

The use of this compound allows for the simultaneous introduction of a masked sulfonyl group (as a sulfonamide or sulfonate ester) and a bromine atom onto a target molecule via reaction with an appropriate nucleophile (e.g., an amine or alcohol within the target structure). The sulfonyl group is a common pharmacophore found in many clinically approved drugs, and its presence can significantly influence the physicochemical properties of a molecule, such as solubility and acidity.

The bromine atom serves as a synthetic handle for subsequent transformations. As a halogen, it can participate in a wide range of organic reactions, most notably palladium-catalyzed cross-coupling reactions. This enables the late-stage introduction of aryl, heteroaryl, alkyl, or other functional groups, providing a powerful method for analogue synthesis and structure-activity relationship (SAR) studies. This bifunctional nature is particularly advantageous in fragment-based drug discovery, where small, functionalized fragments are elaborated into more potent lead compounds.

The pyrazole ring itself, decorated with the bromo and sulfonyl chloride groups, is a platform for extensive derivatization. The sulfonyl chloride can be converted into a range of sulfonamide derivatives as previously discussed, or alternatively, it can react with alcohols to form sulfonate esters or with other nucleophiles.

The bromine atom at the C3 position is particularly valuable for modifying the pyrazole core. Its replacement via cross-coupling reactions allows for the synthesis of 3-substituted pyrazoles, which would be difficult to access through other synthetic routes. For example, a Suzuki coupling could introduce a new aryl or heteroaryl group at this position, while a Sonogashira coupling could install an alkyne functionality. Furthermore, the N-H of the pyrazole ring can be alkylated or arylated to provide another point of diversification, leading to 1,3,4-trisubstituted pyrazole derivatives. arkat-usa.org This multi-faceted reactivity makes this compound a key precursor for a vast number of pyrazole derivatives with tailored properties.

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reagent/Reaction Type | Product Functional Group |

|---|---|---|

| 4-Sulfonyl chloride | Amines (R-NH2) | 4-Sulfonamide |

| 4-Sulfonyl chloride | Alcohols (R-OH) | 4-Sulfonate ester |

| 3-Bromo | Arylboronic acids (Suzuki coupling) | 3-Aryl |

| 3-Bromo | Terminal alkynes (Sonogashira coupling) | 3-Alkynyl |

| 3-Bromo | Amines (Buchwald-Hartwig amination) | 3-Amino |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govrsc.org While direct participation of the highly reactive this compound in a one-pot MCR might be challenging due to potential side reactions, its derivatives are excellent candidates for such transformations.

For instance, a pyrazole sulfonamide synthesized from the title compound could possess a primary or secondary amine that can participate in MCRs like the Ugi or Passerini reactions. Alternatively, the bromine atom can be converted into other functional groups, such as an aldehyde via a Grignard exchange followed by quenching with a formylating agent. This pyrazole-4-carbaldehyde derivative could then be a key component in MCRs like the Hantzsch pyridine synthesis or the Biginelli reaction to construct complex, fused heterocyclic systems. nih.gov Therefore, this compound serves as a valuable precursor to substrates that are tailor-made for use in powerful multi-component reaction strategies.

Synthesis of Novel Heterocyclic Systems

This compound serves as a highly versatile and reactive building block for the synthesis of a wide array of novel heterocyclic systems. Its two distinct reactive sites—the highly electrophilic sulfonyl chloride group and the synthetically adaptable bromine atom—allow for sequential and regioselective modifications, paving the way for complex molecular architectures. The primary application in this context is its conversion into various pyrazole-4-sulfonamide derivatives, which then act as pivotal intermediates for further cyclization and annulation reactions.

The initial step typically involves the reaction of this compound with a diverse range of primary or secondary amines. This nucleophilic substitution reaction at the sulfonyl group is generally efficient and leads to the formation of a stable sulfonamide linkage, yielding N-substituted 3-bromo-1H-pyrazole-4-sulfonamides. These intermediates are the key precursors for the construction of both fused and discrete new heterocyclic scaffolds.

Construction of Fused Pyrazole Systems

The synthesis of fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, represents a significant area of application for derivatives of this compound. Pyrazolopyrimidines are recognized as structural analogs of purines and exhibit a broad spectrum of biological activities, making their synthesis a key target in medicinal chemistry. tsijournals.com

A common strategy to construct the pyrazolo[3,4-d]pyrimidine core involves the annulation of a pyrimidine (B1678525) ring onto a pre-functionalized pyrazole. This typically requires a 5-amino-1H-pyrazole-4-carboxamide or 4-carbonitrile precursor. Starting from this compound, a multi-step synthetic route can be devised:

Conversion of the Sulfonyl Chloride : The sulfonyl chloride group can be transformed into a carbonitrile (-CN) or carboxamide (-CONH2) group, which is essential for the subsequent pyrimidine ring formation.

Introduction of an Amino Group : The bromine atom at the 3-position can be substituted with an amino group, often through nucleophilic aromatic substitution or a metal-catalyzed process, to generate the required 3-amino-pyrazole intermediate.

Cyclization : The resulting 3-amino-1H-pyrazole-4-carboxamide (or carbonitrile) can then be treated with reagents like formamide, urea, or thiourea (B124793) to construct the fused pyrimidine ring, yielding the desired pyrazolo[3,4-d]pyrimidine scaffold. tsijournals.com

This strategic functionalization highlights the role of this compound as a foundational scaffold for building complex, fused heterocyclic systems of significant biological interest.

Generation of Diverse N-Heterocycles and Scaffolds

Beyond fused systems, derivatives of this compound are instrumental in generating a wide variety of other N-heterocycles. The pyrazole-4-sulfonamide intermediates are particularly useful in this regard, as the sulfonamide moiety and the bromo-substituent can participate in or direct further chemical transformations. nih.govresearchgate.net

One established pathway involves the condensation of a pyrazole sulfonamide derivative, which contains an activated ketone group, with various reagents to form new heterocyclic rings. For instance, a 3-bromo-5-(4-acetylbenzenesulfonamido)-1-phenyl-pyrazole derivative could undergo reactions with:

Hydrazine (B178648) derivatives : To yield new pyrazole rings.

Hydroxylamine : To form isoxazole (B147169) rings.

Thiourea : To produce pyrimidinethione rings. researchgate.net

Furthermore, intramolecular cyclization reactions involving the sulfonamide group can lead to the formation of novel nitrogen-containing heterocycles. For example, if the N-substituent of the sulfonamide contains an alkene or alkyne, radical or metal-catalyzed intramolecular cyclizations can be initiated to form new ring systems incorporating the sulfonamide fragment. mdpi.com The bromine atom at the C3 position also offers a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of diverse side chains which can then be used in subsequent cyclization steps to build complex, polycyclic scaffolds. mdpi.com

Catalytic and Ligand Applications of Derivatives

The inherent structural features of the pyrazole nucleus, particularly its ability to coordinate with metal ions, make it a privileged scaffold in coordination chemistry and catalysis. researchgate.net Derivatives of this compound are excellent precursors for designing functionalized ligands for metal complexes, owing to the ease with which the sulfonyl chloride and bromo groups can be modified to introduce specific donor atoms and steric bulk.

Design of Functionalized Pyrazole Ligands for Metal Complexes

Pyrazole-based ligands are widely used in coordination chemistry due to their robust coordination to a variety of metal centers and their ability to influence the electronic and steric properties of the resulting metal complexes. researchgate.netresearchgate.net These complexes have found applications in areas ranging from catalysis to materials science and medicinal chemistry. nih.gov

The synthesis of pyrazole-based ligands from this compound typically begins with its conversion to a pyrazole-4-sulfonamide. This reaction introduces a sulfonamide group (-SO2NR'R'') which contains both nitrogen and oxygen atoms capable of acting as donor sites for metal coordination. By carefully selecting the amine used in the sulfonamide synthesis, a wide variety of ligands with different electronic properties and steric profiles can be generated.

For example, reacting the sulfonyl chloride with an amine that contains additional donor groups (e.g., a pyridine, imidazole, or amino acid moiety) can lead to the formation of polydentate ligands. These ligands can form highly stable chelate complexes with metal ions such as Cu(II), Co(II), Ni(II), and Zn(II). nih.govnih.gov

The 3-bromo substituent provides an additional site for diversification. Using cross-coupling reactions, this position can be functionalized with other coordinating groups (e.g., another pyrazole ring, a phenyl group, or a pyridyl group), thereby increasing the denticity of the ligand and allowing for the creation of binuclear or polynuclear metal complexes. mdpi.com The ability to systematically modify both the C3 and C4 positions of the pyrazole ring makes this compound a powerful and versatile starting material for the rational design of task-specific ligands for advanced metal complexes.

Computational Chemistry and Spectroscopic Characterization in Research of 3 Bromo 1h Pyrazole 4 Sulfonyl Chloride

Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction

Computational chemistry provides powerful tools for investigating molecular properties at the atomic level. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for elucidating the structure, electronic nature, and reactivity of molecules like 3-Bromo-1H-pyrazole-4-sulfonyl chloride.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT calculations are routinely employed to predict the equilibrium geometry of molecules with high accuracy. For pyrazole-based systems, methods like B3LYP with basis sets such as 6-311G(d,p) or aug-cc-pVTZ are commonly used to optimize molecular structures. semanticscholar.orgnih.gov These calculations confirm that the pyrazole (B372694) ring in compounds like this compound is essentially planar, a characteristic feature of aromatic heterocyclic systems.

| Parameter | Typical Value | Source |

|---|---|---|

| C-N Bond Length | ~1.33 Å | |

| N-N-C Bond Angle | ~105°–110° | |

| S=O Bond Length | ~1.43 Å | |

| Pyrazole Ring System | Planar, aromatic | semanticscholar.org |

Computational Analysis of Reaction Pathways and Transition States

Beyond static structures, DFT is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the computational analysis of reaction pathways and the identification of transition states, providing deep insights into reaction mechanisms and kinetics. For this compound, a primary reaction of interest is nucleophilic substitution at the sulfonyl chloride group.

Computational modeling can predict the activation energies for these substitution pathways. koreascience.kr By comparing the energies of reactants, transition states, and products, researchers can determine the feasibility of a proposed mechanism. This predictive capability is crucial for optimizing reaction conditions to improve yields and minimize byproducts, guiding synthetic organic chemists in their experimental work.

Prediction of Spectroscopic Parameters (e.g., NMR, IR) for Structural Confirmation

A powerful application of DFT is the prediction of spectroscopic data. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, it is possible to generate theoretical NMR and IR spectra. jocpr.com These predicted spectra can be compared with experimental data to confirm molecular structures and assign spectral peaks with confidence. nih.gov

Numerous studies have demonstrated a strong correlation between DFT-calculated and experimental spectroscopic data for pyrazole derivatives. semanticscholar.orgresearchgate.net For example, theoretical ¹H-NMR chemical shifts calculated for pyrazole show good agreement with experimental values. researchgate.net This synergy is particularly valuable for distinguishing between isomers or for confirming the structure of novel compounds where empirical data is scarce. The accuracy of these predictions depends on the chosen functional and basis set, with benchmark studies guiding the selection of the most reliable methods. mdpi.comnih.gov

Advanced Spectroscopic Techniques for Structural Analysis

While computational methods provide predictive power, experimental spectroscopic techniques are essential for definitive structural characterization. High-resolution NMR and IR spectroscopy are fundamental tools for analyzing the structure of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For this compound, the spectrum is expected to show distinct signals for the proton on the pyrazole ring and the N-H proton. The electron-withdrawing nature of the bromo and sulfonyl chloride groups significantly influences the chemical shifts of the adjacent ring proton.

Based on data from unsubstituted pyrazole and its halogenated derivatives, the C5-H proton is expected to appear as a singlet in the aromatic region of the spectrum. semanticscholar.orgresearchgate.net The N-H proton typically appears as a broad signal, and its chemical shift can be solvent-dependent. The deshielding effect of the strongly electron-withdrawing sulfonyl chloride group at C4 would shift the C5-H proton significantly downfield compared to unsubstituted pyrazole. acdlabs.com

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| C5-H | > 7.7 | Singlet (s) | Downfield shift due to adjacent SO₂Cl and Br groups. |

| N1-H | Variable (Broad) | Broad Singlet (br s) | Chemical shift is dependent on solvent and concentration. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by characteristic absorption bands corresponding to the N-H, C-H, and S-O bonds.

The sulfonyl chloride group is particularly prominent, exhibiting strong, characteristic stretching bands for the S=O bonds. These typically appear as two distinct peaks corresponding to asymmetric and symmetric stretching modes. acdlabs.com Studies on various sulfonyl chloride compounds place these strong absorptions in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.comresearchgate.netnih.gov The N-H stretching vibration of the pyrazole ring is expected in the region above 3000 cm⁻¹, while C-H stretching from the aromatic ring will also be present. The S-Cl stretching mode appears at a much lower frequency, typically in the far-IR region around 375 cm⁻¹. cdnsciencepub.com

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (pyrazole) | Stretching | ~3100 - 3300 | Medium-Broad |

| C-H (pyrazole) | Stretching | ~3000 - 3100 | Medium |

| S=O (sulfonyl chloride) | Asymmetric Stretching | ~1370 - 1410 | Strong |

| S=O (sulfonyl chloride) | Symmetric Stretching | ~1166 - 1204 | Strong |

| S-Cl | Stretching | ~375 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a fundamental analytical tool for the determination of molecular weight and the structural elucidation of compounds via fragmentation analysis. In the case of this compound, while comprehensive experimental fragmentation studies are not widely available in the surveyed scientific literature, computational predictions offer significant insights into its anticipated mass spectrometric characteristics.

The predicted monoisotopic mass for this compound, with the molecular formula C₃H₂BrClN₂O₂S, is 243.8709 Da. uni.lu Mass spectrometric analysis would be expected to confirm this molecular weight. A characteristic feature in the mass spectrum would be the molecular ion peak ([M]⁺), which would display a distinct isotopic pattern due to the presence of both bromine and chlorine atoms. The natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would generate a complex and readily identifiable isotopic cluster for the molecular ion and any subsequent fragments that retain these halogen atoms.

Further characterization is provided by predicted mass spectrometry data, particularly the collision cross-section (CCS) for a variety of adducts. These predictions are derived from sophisticated computational models and yield theoretical m/z (mass-to-charge ratio) values that can be benchmarked against experimental findings when they become available.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 244.87818 | 129.4 |

| [M+Na]⁺ | 266.86012 | 145.4 |

| [M-H]⁻ | 242.86362 | 133.6 |

| [M+NH₄]⁺ | 261.90472 | 151.1 |

| [M+K]⁺ | 282.83406 | 132.5 |

| [M]⁺ | 243.87035 | 150.7 |

Data sourced from computational predictions. uni.lu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the authoritative technique for ascertaining the exact three-dimensional arrangement of atoms within a crystalline solid. This method yields precise data on bond lengths, bond angles, and intermolecular forces, which are indispensable for a thorough understanding of a compound's chemical and physical behaviors.

Based on a review of current literature, a single-crystal X-ray diffraction analysis specifically for this compound has not been documented. Consequently, specific crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this compound are not available.

Nevertheless, crystallographic analyses of structurally related pyrazole compounds offer a general framework for understanding the potential structural characteristics of this compound. For example, research on 4-halogenated-1H-pyrazoles has demonstrated that these molecules can assemble into various hydrogen-bonded superstructures, including trimers and catemeric chains, in the solid state. mdpi.comresearchgate.net The specific packing motif is influenced by the identity of the halogen substituent. It is conceivable that this compound would similarly engage in intermolecular interactions, likely involving the pyrazole N-H group and possibly the oxygen atoms of the sulfonyl group, culminating in a distinct supramolecular assembly. A definitive elucidation of these structural details awaits a future crystallographic investigation.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Methodologies

The current synthesis of pyrazole-4-sulfonyl chlorides often involves multi-step procedures and the use of hazardous reagents like chlorosulfonic acid and thionyl chloride. nih.gov While effective, these methods present environmental and safety challenges. Future research is imperative to develop more sustainable and greener synthetic routes to 3-Bromo-1H-pyrazole-4-sulfonyl chloride.

Key areas for exploration include:

Alternative Chlorinating Agents: Investigating milder and more selective chlorinating or oxyhalogenating agents to replace harsh reagents. rsc.org The use of systems like oxone-KCl in aqueous media, which has been successful for other thiols and disulfides, could offer a more environmentally benign alternative. rsc.org

Solvent-Free and Aqueous Synthesis: Shifting from traditional organic solvents to solvent-free conditions or water as a reaction medium is a cornerstone of green chemistry. rsc.orgmdpi.com Research into microwave-assisted or ultrasound-assisted syntheses, which can accelerate reaction rates and reduce energy consumption, is a promising direction. mdpi.commdpi.com

One-Pot Reactions: Designing one-pot, multi-component reactions (MCRs) can significantly improve process efficiency by reducing the number of workup and purification steps, thereby minimizing waste. mdpi.com Developing a one-pot synthesis starting from readily available precursors to form the substituted pyrazole (B372694) ring and subsequently introduce the sulfonyl chloride group would be a significant advancement.

Catalytic Approaches: Exploring catalytic methods for the direct sulfonylchlorination of the pyrazole ring could reduce the stoichiometric use of harsh reagents.

A comparison of current and potential future green methodologies is outlined below:

| Feature | Current Methods | Future Greener Methods |

| Reagents | Chlorosulfonic acid, Thionyl chloride nih.gov | Oxone-KCl, Milder chlorinating agents rsc.org |

| Solvents | Chloroform (B151607), Other organic solvents nih.gov | Water, Ionic Liquids, Solvent-free rsc.orgmdpi.commdpi.com |

| Energy Input | Conventional heating nih.gov | Microwave irradiation, Ultrasonication mdpi.commdpi.com |

| Process | Multi-step with intermediate isolation nih.govresearchgate.net | One-pot synthesis, Multi-component reactions mdpi.com |

| Waste | Significant solvent and reagent waste | Reduced waste, higher atom economy |

Exploration of Novel Catalytic Applications for this compound Derivatives

While this compound is primarily a synthetic building block, its derivatives, particularly those synthesized from the reactive sulfonyl chloride handle, hold significant potential in catalysis. Future research should focus on harnessing these derivatives for novel catalytic applications.

Ligand Synthesis for Homogeneous Catalysis: The pyrazole nucleus is a well-established ligand scaffold in coordination chemistry. mdpi.com The sulfonyl chloride group can be readily converted into sulfonamides, sulfonates, or sulfones, which can act as coordinating groups or modulate the electronic properties of the pyrazole ligand. Research into synthesizing novel pincer-type or bidentate ligands from this compound for applications in cross-coupling, hydrogenation, or oxidation catalysis is a promising field. mdpi.com

Heterogeneous Catalysts: Derivatives of the title compound could be immobilized on solid supports (e.g., silica (B1680970) gel, polymers) to create heterogeneous catalysts. These catalysts offer advantages in terms of separation and reusability. For instance, pyrazole-derived ionic liquids have shown catalytic activity, suggesting that quaternized derivatives of this compound could be explored as phase-transfer catalysts or catalyst supports.

Organocatalysis: The pyrazole-sulfonamide moiety is a key feature in many biologically active molecules and could be incorporated into organocatalyst designs. The development of chiral sulfonamide derivatives capable of catalyzing asymmetric transformations is a particularly attractive avenue.

| Derivative Class | Potential Catalytic Application | Rationale |

| Pyrazole-sulfonamide Ligands | Transition metal-catalyzed cross-coupling mdpi.com | The sulfonamide can act as a coordinating group and the pyrazole nitrogen atoms can bind to metal centers. |

| Immobilized Pyrazole Derivatives | Heterogeneous catalysis in flow reactors | Easy separation and catalyst recycling. nih.gov |

| Chiral Pyrazole-sulfonamides | Asymmetric organocatalysis | The rigid pyrazole backbone and chiral sulfonamide can create a defined chiral environment. |

| Pyrazole-based Ionic Liquids | Phase-transfer catalysis | Can facilitate reactions between immiscible phases. |

Advanced Mechanistic Studies to Uncover Intricate Reaction Pathways

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. Future research should employ advanced analytical and computational techniques to elucidate these pathways.

Kinetics and Intermediates: Detailed kinetic studies of the sulfonylation reaction to form the pyrazole-4-sulfonyl chloride and its subsequent reactions with nucleophiles can provide insights into rate-limiting steps and the influence of substituents. researchgate.net Spectroscopic techniques (e.g., in situ IR, NMR) can be used to identify transient intermediates.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict regioselectivity. researchgate.net Such studies can help to understand the role of catalysts, solvents, and the electronic effects of the bromo and sulfonyl chloride groups on the reactivity of the pyrazole ring.

Isotope Labeling Studies: Experiments using isotopically labeled reagents can trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms, such as those involving rearrangements or specific bond cleavages.

For example, a mechanistic study could clarify the regioselectivity of the chlorosulfonylation at the 4-position of the pyrazole ring and investigate the potential for Smiles rearrangement in its sulfonamide derivatives under certain conditions. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or unstable intermediates. nih.govnih.gov The synthesis and derivatization of this compound are well-suited for this technological shift.

Flow Synthesis of the Core Structure: Developing a continuous flow process for the synthesis of this compound could mitigate the hazards associated with using chlorosulfonic acid on a large scale. mdpi.com Flow reactors offer superior heat and mass transfer, allowing for better control over highly exothermic reactions. tcichemicals.com

Automated Derivatization: The high reactivity of the sulfonyl chloride group makes it ideal for integration into automated synthesis platforms. A flow reactor containing the sulfonyl chloride could be connected to a series of modules that introduce different nucleophiles (amines, alcohols, thiols), allowing for the rapid generation of diverse compound libraries (e.g., sulfonamides, sulfonates). This approach would accelerate the discovery of new derivatives with desired properties. researchgate.net

In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., HPLC, IR) into the flow setup allows for real-time reaction monitoring and optimization. Continuous purification methods, such as liquid-liquid extraction or solid-phase scavenging, can be incorporated to deliver a high-purity product stream. uc.pt

The benefits of applying flow chemistry to the synthesis of sulfonyl chlorides are significant:

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Handling large volumes of hazardous reagents mdpi.com | Smaller reaction volumes, better heat control tcichemicals.com |

| Scalability | Difficult and often requires re-optimization | Straightforward by extending operation time uc.pt |

| Efficiency | Longer reaction and workup times | Reduced reaction times, in-line processing nih.gov |

| Consistency | Potential for batch-to-batch variability | High reproducibility and process control mdpi.comresearchgate.net |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and in silico design methods are powerful tools for predicting the properties and reactivity of new molecules, thereby guiding synthetic efforts. nih.goveurasianjournals.com These approaches can be applied to design novel derivatives of this compound with precisely tailored characteristics.

QSAR and Molecular Docking: For applications in medicinal chemistry or agrochemistry, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrazole-sulfonamide derivatives with their biological activity. nih.gov Molecular docking simulations can predict the binding modes of these derivatives with target proteins, guiding the design of more potent and selective inhibitors. ijpbs.comrsc.org

Reactivity Prediction: Quantum mechanical calculations can predict the electrophilicity of the sulfur atom in the sulfonyl chloride group and the susceptibility of different positions on the pyrazole ring to nucleophilic or electrophilic attack. This allows for the in silico screening of potential reactions and the design of derivatives with specific reactivity profiles.

Property Prediction: Computational tools can forecast key physicochemical properties (e.g., solubility, pKa, lipophilicity) of novel derivatives. ijpbs.com This is crucial for designing molecules with appropriate characteristics for specific applications, such as drug candidates or materials science components.

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising derivatives, saving significant time and resources.

Q & A

Q. What are common synthetic routes to prepare 3-bromo-1H-pyrazole-4-sulfonyl chloride?

The compound is typically synthesized via sulfonation of pyrazole derivatives. For example, sulfonyl chlorides can be formed by reacting pyrazole intermediates with chlorosulfonic acid under controlled conditions (0–5°C) to prevent over-sulfonation. Subsequent bromination at the 3-position may involve electrophilic substitution using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Purification often employs column chromatography with gradients of ethyl acetate/hexane to isolate the product .

Q. How is the purity and structural integrity of this compound validated experimentally?

Characterization relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., sulfonyl and bromo groups).

- LC-MS : To verify molecular weight and detect impurities.

- Elemental analysis : Confirms stoichiometry (e.g., C, H, N, S, Br content).

- Melting point determination : Consistency with literature values ensures purity .

Q. What precautions are necessary for handling and storing this compound?

- Moisture sensitivity : Store under inert gas (N₂/Ar) in sealed, desiccated containers.

- Reactivity : Avoid contact with amines, alcohols, or strong bases to prevent unintended sulfonamide/sulfonate formation.

- Temperature : Store at –20°C for long-term stability .

Advanced Research Questions

Q. How can researchers optimize reaction yields in sulfonamide derivatization using this reagent?

Key strategies include:

- Solvent choice : Use anhydrous pyridine or DMF to stabilize reactive intermediates.

- Stoichiometry : Maintain a 1:1 molar ratio of sulfonyl chloride to amine to minimize side products.

- Temperature control : Reactions performed at 0–25°C reduce decomposition.

- Workup : Neutralize excess HCl with NaOH and extract products into DCM for higher recovery .

Q. What analytical challenges arise when tracking reaction intermediates, and how are they resolved?

- Byproduct identification : Use high-resolution LC-MS to distinguish between sulfonamides, sulfonic acids, and unreacted starting materials.

- Reaction monitoring : In situ ¹⁹F NMR (if applicable) or TLC with UV visualization aids real-time tracking.

- Quantitative analysis : Internal standards (e.g., anthracene) improve accuracy in GC-MS or HPLC .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The 3-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl moieties. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered systems.

- Base compatibility : Cs₂CO₃ or K₃PO₄ in toluene/THF at 80–100°C.

- Protection strategies : Boc-protected pyrazoles prevent undesired N-alkylation during coupling .

Q. What mechanistic insights explain competing pathways during sulfonylation?

- Nucleophilic attack : Amines target the electrophilic sulfur in the sulfonyl chloride, forming sulfonamides via a tetrahedral intermediate.

- Hydrolysis risk : Trace water generates sulfonic acids, requiring strict anhydrous conditions.

- Steric effects : Bulky amines (e.g., 1,3,5-trimethylpyrazole) may slow reactivity, necessitating extended reaction times .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

- Stepwise optimization : Isolate and characterize intermediates (e.g., tert-butyl carbamate derivatives) to identify bottlenecks.

- Catalytic additives : DMAP accelerates Boc protection reactions.

- Purification : Use preparative HPLC for polar byproducts .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry research?

It serves as a versatile intermediate for:

Q. How is computational modeling used to predict reactivity or biological activity of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products